AMA Deprotection Kinetics: Ac-rC vs. Bz-rC
Ac-rC Phosphoramidite with N⁴-acetyl protection achieves complete nucleobase deprotection in 10 minutes at 65°C when used with AMA (1:1 aqueous ammonium hydroxide/methylamine) . In contrast, the benzoyl-protected analog Bz-rC undergoes transamidation side reactions under identical AMA conditions, rendering it chemically incompatible and resulting in irreversibly damaged oligonucleotide product . This incompatibility is explicitly documented in vendor technical guidance as a contraindication for Bz-protected cytidine use in fast deprotection workflows .
| Evidence Dimension | Nucleobase deprotection time and compatibility with AMA reagent |
|---|---|
| Target Compound Data | 10 minutes at 65°C with AMA; fully compatible, no transamidation |
| Comparator Or Baseline | Bz-rC (N⁴-benzoyl-cytidine phosphoramidite): incompatible with AMA; undergoes transamidation side reaction |
| Quantified Difference | Complete deprotection achieved (Ac-rC) vs. product-destroying side reaction (Bz-rC); time advantage: hours reduced to 10 minutes |
| Conditions | AMA deprotection (1:1 aqueous ammonium hydroxide/methylamine), 65°C |
Why This Matters
Procurement of Bz-rC instead of Ac-rC for AMA-based fast deprotection workflows results in total synthesis failure with irretrievable product loss, whereas Ac-rC enables a 10-minute deprotection protocol that is validated for high-throughput and GMP-compatible RNA manufacturing.
